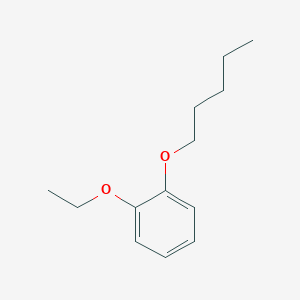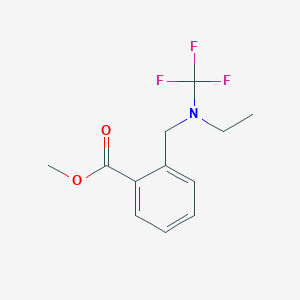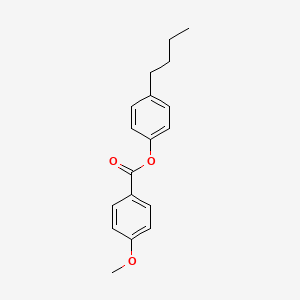
Benzoic acid, 4-methoxy-, 4-butylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methoxy-, 4-butylphenyl ester, also known as butyl 4-methoxybenzoate, is an organic compound with the molecular formula C18H22O3. It is an ester derived from benzoic acid and 4-butylphenol, featuring a methoxy group at the para position of the benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 4-butylphenyl ester typically involves the esterification of 4-methoxybenzoic acid with 4-butylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-Methoxybenzoic acid+4-ButylphenolAcid CatalystBenzoic acid, 4-methoxy-, 4-butylphenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 4-butylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-methoxybenzoic acid and 4-butylphenol in the presence of an acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Methoxybenzoic acid and 4-butylphenol.
Reduction: 4-Methoxybenzyl alcohol and 4-butylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 4-butylphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 4-butylphenyl ester involves its interaction with specific molecular targets and pathways. The methoxy group enhances its reactivity, allowing it to participate in various biochemical processes. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on target molecules.
Comparison with Similar Compounds
Benzoic acid, 4-methoxy-, 4-butylphenyl ester can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the butylphenyl ester group, resulting in different reactivity and applications.
4-Butylphenol: Lacks the methoxybenzoate group, affecting its chemical properties and uses.
Ethyl 4-methoxybenzoate: Similar ester structure but with an ethyl group instead of a butyl group, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
35840-23-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(4-butylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-3-4-5-14-6-10-17(11-7-14)21-18(19)15-8-12-16(20-2)13-9-15/h6-13H,3-5H2,1-2H3 |
InChI Key |
IRZMTHPYWFFQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


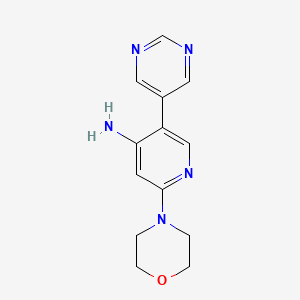
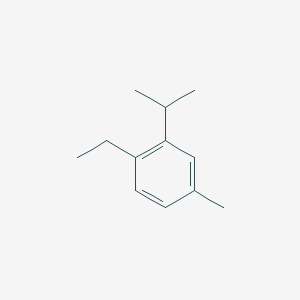
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
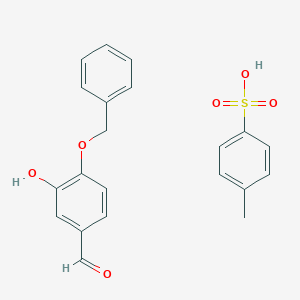
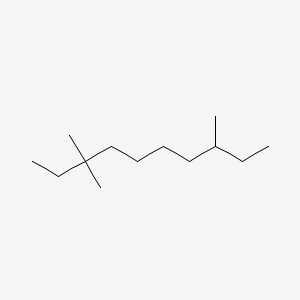
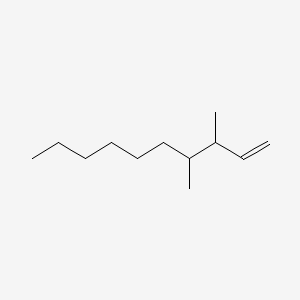
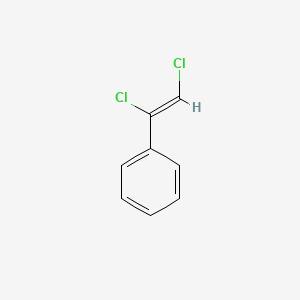
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
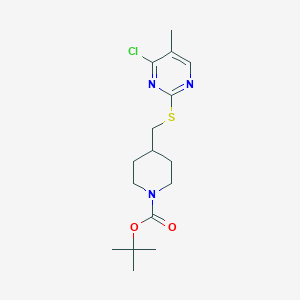
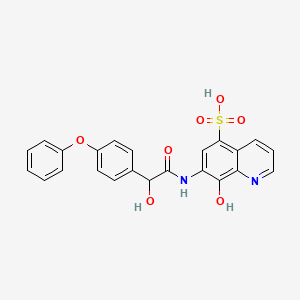
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
